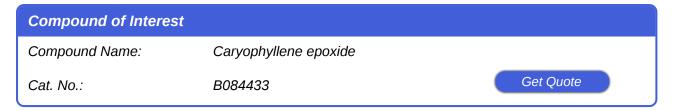


A Comparative Toxicological Profile: β-Caryophyllene vs. Caryophyllene Epoxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of β -caryophyllene and its oxidized form, **caryophyllene epoxide**. The information presented is collated from various experimental studies to assist in the evaluation of these compounds for potential therapeutic applications.

Executive Summary

β-Caryophyllene, a natural bicyclic sesquiterpene found in the essential oils of numerous plants, and its epoxide derivative, **caryophyllene epoxide**, exhibit distinct toxicological profiles. While both are generally considered to have low toxicity, there are notable differences in their cytotoxic and subchronic effects. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to provide a clear comparative overview.

Data Presentation

Table 1: Acute and Subchronic Toxicity



Compound	Test Species	Route of Administrat ion	LD₅₀ (mg/kg)	90-Day NOAEL (mg/kg/day)	Reference
β- Caryophyllen e	Rat	Oral	> 5000	222	[1][2]
Caryophyllen e Epoxide	Rat	Oral	> 5000	109	[1][2]

Note: LD_{50} (Median Lethal Dose) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose at which there are no statistically significant increases in the frequency or severity of adverse effects.

Table 2: In Vitro Cytotoxicity (IC50 Values)

Compound	Cancer Cell Line	Cell Type	Exposure Time	IC50	Reference
β- Caryophyllen e	T24	Human Bladder Cancer	48h	40 μg/mL	[3]
5637	Human Bladder Cancer	48h	40 μg/mL	[3]	
HepG2	Human Liver Cancer	-	193.60 ± 3.20 μΜ	[4]	
SMMC-7721	Human Liver Cancer	-	334.50 ± 2.96 μΜ	[4]	
Caryophyllen e Epoxide	PC-3	Human Prostate Cancer	24h	~50 µM	[5]
MCF-7	Human Breast Cancer	24h	~50 µM	[5]	



Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Genotoxicity Profile

Compound	Assay	Test System	Metabolic Activation	Result	Reference
β- Caryophyllen e	Ames Test	S. typhimurium	With and without	Negative	[6]
Micronucleus Assay	Human Lymphocytes	Without	Negative	[6]	
In vivo Micronucleus Assay	Mouse	N/A	Negative	[7]	
Caryophyllen e Epoxide	Ames Test	S. typhimurium, E. coli	With and without	Negative	[8]
In vitro Micronucleus Assay	Human Lymphocytes	With and without	Negative	[8]	

Experimental Protocols 90-Day Subchronic Oral Toxicity Study in Rats

This study was conducted in compliance with Good Laboratory Practice (GLP) standards.

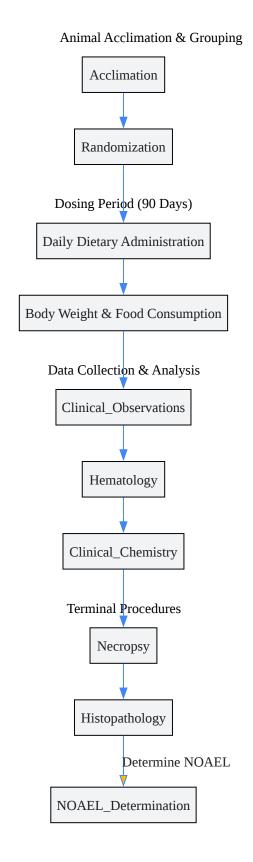
- Test Animals: Sprague-Dawley rats.
- Groups: Control group and multiple dose groups for each compound.
- Administration: The test compounds were administered daily via the diet for 90 consecutive days.



- Dosage for β-Caryophyllene: Dietary concentrations for males were 3500, 7000, and 21,000 ppm, and for females were 3500, 14,000, and 56,000 ppm.[1][2]
- Dosage for **Caryophyllene Epoxide**: Dietary concentrations were 1750, 10,500, and 21,000 ppm for both sexes.[1][2]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed hematological and clinical chemistry analyses at the end of the study.
- Pathology: Gross necropsy and histopathological examination of tissues from all animals.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the absence of treatment-related adverse effects.[1][2]

Experimental Workflow for 90-Day Toxicity Study





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Caption: Workflow for the 90-day repeated-dose oral toxicity study.



In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (β-caryophyllene or caryophyllene epoxide) for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- Test Strains: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.
- Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
- Incubation: Plates are incubated for 48-72 hours.



 Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

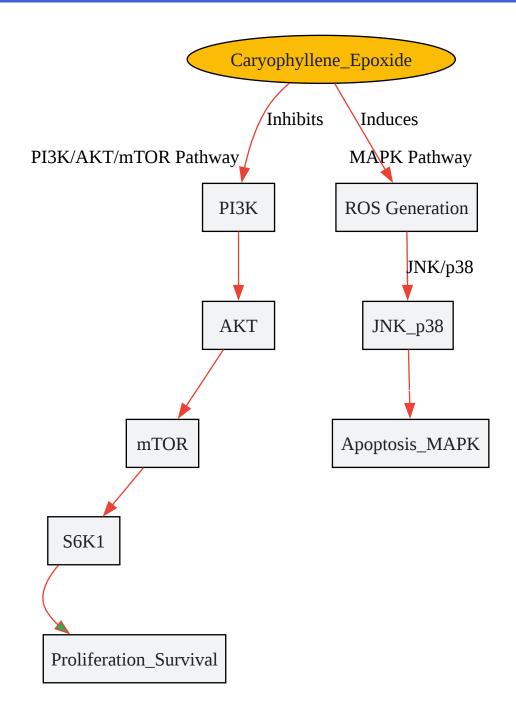
- Cell Culture: Human lymphocytes or other suitable cell lines are cultured.
- Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation.
- Cytochalasin B: This substance is added to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Scoring: Binucleated cells are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[8]

Signaling Pathways in Cytotoxicity Caryophyllene Epoxide-Induced Apoptosis

Caryophyllene epoxide has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[5]

PI3K/AKT/mTOR and MAPK Signaling Pathways





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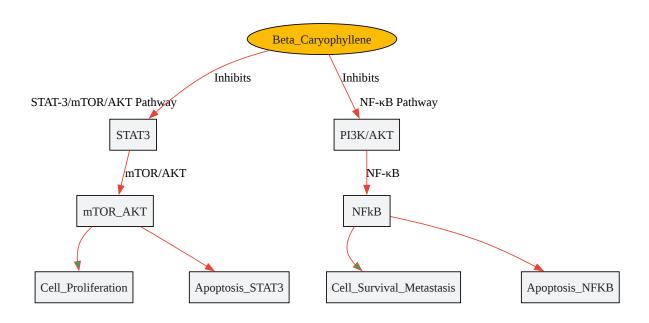
Caption: **Caryophyllene epoxide** inhibits the PI3K/AKT/mTOR pathway and induces ROS-mediated MAPK activation, leading to apoptosis.

β-Caryophyllene-Induced Apoptosis



β-Caryophyllene has also been demonstrated to induce apoptosis in cancer cells by modulating several signaling pathways, including the STAT-3/mTOR/AKT and NF-κB pathways. [3][4]

STAT-3/mTOR/AKT and NF-kB Signaling Pathways



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Caption: β -Caryophyllene inhibits STAT-3/mTOR/AKT and NF- κ B signaling, promoting apoptosis in cancer cells.

Conclusion

Both β -caryophyllene and **caryophyllene epoxide** demonstrate a low order of acute toxicity. In a 90-day subchronic study in rats, β -caryophyllene had a higher NOAEL than its epoxide, suggesting a slightly better safety profile in this context.[1][2] Both compounds exhibit cytotoxic activity against various cancer cell lines, with their efficacy being cell-line dependent.



Importantly, both β-caryophyllene and **caryophyllene epoxide** have been found to be non-genotoxic in standard assays, including the Ames test and micronucleus assay.[6][7][8] The cytotoxic effects of both compounds appear to be mediated through the induction of apoptosis via modulation of key cellular signaling pathways. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as therapeutic agents.

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